molecular formula C15H18IN3O3S B10962026 propan-2-yl 2-{[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate

propan-2-yl 2-{[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B10962026
M. Wt: 447.3 g/mol
InChI Key: RTEKBHNNELBONF-UHFFFAOYSA-N
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Description

Propan-2-yl 2-{[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate is a complex organic compound featuring a combination of pyrazole, thiophene, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-{[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting with the iodination of a suitable precursor to introduce the iodine atom at the desired position on the pyrazole ring.

    Coupling Reaction: The iodinated pyrazole is then coupled with a thiophene derivative under conditions that facilitate the formation of the carbonyl-amino linkage.

    Esterification: The final step involves esterification to introduce the propan-2-yl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes such as continuous flow chemistry.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, propan-2-yl 2-{[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound may exhibit biological activity due to the presence of the pyrazole and thiophene rings, which are common motifs in bioactive molecules. It could be investigated for potential anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the materials science field, the compound’s structural features might be exploited in the design of novel materials with specific electronic or optical properties. It could be used in the development of organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action for any biological activity of propan-2-yl 2-{[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate would depend on its interaction with specific molecular targets. For instance, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membrane integrity. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 3-(1-phenylethyl)imidazole-4-carboxylate
  • 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole

Uniqueness

Compared to similar compounds, propan-2-yl 2-{[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate is unique due to the combination of the pyrazole and thiophene rings, along with the specific substitution pattern. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H18IN3O3S

Molecular Weight

447.3 g/mol

IUPAC Name

propan-2-yl 2-[(4-iodo-1-methylpyrazole-3-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C15H18IN3O3S/c1-7(2)22-15(21)11-8(3)9(4)23-14(11)17-13(20)12-10(16)6-19(5)18-12/h6-7H,1-5H3,(H,17,20)

InChI Key

RTEKBHNNELBONF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=NN(C=C2I)C)C

Origin of Product

United States

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